Methyl 5-chloro-1H-indole-6-carboxylate
Description
Context within Indole (B1671886) Chemistry
To appreciate the scientific attention given to specific derivatives like Methyl 5-chloro-1H-indole-6-carboxylate, one must first understand the fundamental importance of the parent indole structure.
The indole scaffold, a bicyclic structure composed of a fused benzene (B151609) and pyrrole (B145914) ring, is a "privileged structure" in drug discovery. benthamdirect.commdpi.com This designation stems from its recurring presence in a vast number of biologically active natural and synthetic compounds. benthamdirect.com The indole nucleus is a core component of the essential amino acid tryptophan, as well as numerous alkaloids and plant hormones. benthamdirect.com Its versatility allows it to interact with a wide array of biological targets, leading to a broad spectrum of therapeutic applications, including anti-inflammatory, antimicrobial, anticancer, and antiviral agents. mdpi.comijpsr.comnih.gov The structural adaptability of the indole ring system enables the synthesis of a diverse library of derivatives, making it a focal point in the development of new chemical entities for therapeutic use. ijpsr.com
The indole nucleus is an aromatic heterocyclic compound. numberanalytics.comresearchgate.net It possesses a total of 10 π-electrons—eight from the double bonds and two from the nitrogen atom's lone pair—which satisfies Hückel's rule for aromaticity (4n+2 π-electrons, where n=2). numberanalytics.comresearchgate.net This aromatic character imparts significant stability to the molecule. impactfactor.org
The electron-rich nature of the indole ring, particularly the pyrrole moiety, makes it highly susceptible to electrophilic substitution reactions. researchgate.netimpactfactor.org The site of electrophilic attack is regioselective, with the C-3 position being the most reactive. numberanalytics.comimpactfactor.orgstackexchange.com This preference is attributed to the ability of the nitrogen atom to stabilize the intermediate cation without disrupting the aromaticity of the benzene ring. stackexchange.com The NH group of the indole is weakly acidic and can be deprotonated by strong bases, allowing for N-alkylation or N-acylation. impactfactor.org
Overview of Halogenated Indole Derivatives in Research
The introduction of halogen atoms onto the indole scaffold profoundly influences its physicochemical properties and, consequently, its biological activity. nih.gov Halogenation can alter factors such as lipophilicity, metabolic stability, and binding affinity to target proteins. nih.govresearchgate.net Bromo- and chloro-substituted indoles are common motifs in marine natural products and have demonstrated significant biological potential. nih.govresearchgate.net
Research into halogenated indoles involves both the isolation of novel natural products and the synthetic preparation of new derivatives. mdpi.comnih.gov The regioselective halogenation of the indole nucleus is a key synthetic challenge, with various methods developed to control the position of halogen substitution. mdpi.comresearchgate.net These halogenated indoles serve as versatile building blocks in organic synthesis, enabling further diversification through cross-coupling reactions and other transformations. mdpi.com For instance, the presence of a halogen provides a handle for introducing other functional groups that can modulate the molecule's properties.
Positioning of this compound within Indole Research
This compound is a specific example of a halogenated indole derivative that finds its place within this research landscape. Its structure combines the core indole scaffold with a chlorine substituent at the C-5 position and a methyl carboxylate group at the C-6 position. This particular arrangement of substituents makes it a valuable intermediate in the synthesis of more complex molecules. The chloro group can influence electronic properties and provides a potential site for further chemical modification, while the ester group can be hydrolyzed to the corresponding carboxylic acid or converted into other functional groups.
The study of this and related compounds, such as its isomers Methyl 5-chloro-1H-indole-2-carboxylate and Methyl 6-chloro-1H-indole-5-carboxylate, contributes to the broader understanding of structure-activity relationships within the class of halogenated indoles. sigmaaldrich.comfishersci.com These compounds are often used as starting materials or reference compounds in the development of new synthetic methodologies and in the exploration of novel chemical space for potential applications.
Compound Data
Below are data tables for this compound and a related isomer.
Table 1: Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1245643-61-1 |
| Molecular Formula | C₁₀H₈ClNO₂ |
| Molecular Weight | 209.63 g/mol |
| Appearance | Not specified, likely a solid |
| Storage | 2-8°C for long-term storage |
Data sourced from Amadis Chemical amadischem.com
Table 2: Properties of Methyl 5-chloro-1H-indole-2-carboxylate
| Property | Value |
|---|---|
| CAS Number | 87802-11-7 |
| Molecular Formula | C₁₀H₈ClNO₂ |
| Molecular Weight | 209.63 g/mol |
| Appearance | Solid |
| Purity | 98% |
| Storage Temperature | Sealed in dry, 2-8°C |
Data sourced from Sigma-Aldrich sigmaaldrich.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 5-chloro-1H-indole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-14-10(13)7-5-9-6(2-3-12-9)4-8(7)11/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXHPSEFJDMSMRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C2C=CNC2=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10677823 | |
| Record name | Methyl 5-chloro-1H-indole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245643-61-1 | |
| Record name | Methyl 5-chloro-1H-indole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl 5 Chloro 1h Indole 6 Carboxylate
Established Synthetic Routes
Leimgruber-Batcho Indole (B1671886) Synthesis and its Adaptations
The Leimgruber-Batcho indole synthesis is a versatile and widely used method for the preparation of indoles from o-nitrotoluenes. wikipedia.org This two-step process involves the formation of an enamine from an o-nitrotoluene derivative, followed by a reductive cyclization to form the indole ring. wikipedia.orgjk-sci.com
The general mechanism begins with the reaction of an o-nitrotoluene with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), often in the presence of a secondary amine like pyrrolidine, to form a β-nitroenamine. wikipedia.orgyoutube.com The acidic protons of the methyl group on the nitrotoluene are deprotonated under basic conditions, and the resulting carbanion attacks the formamide acetal. youtube.com The subsequent reductive cyclization of the nitro group to an amine, typically using reducing agents like Raney nickel and hydrazine, palladium on carbon with hydrogen, or stannous chloride, leads to the formation of the indole ring after intramolecular condensation and elimination. wikipedia.orgjk-sci.comresearchgate.net
For the synthesis of Methyl 5-chloro-1H-indole-6-carboxylate, a plausible starting material would be a suitably substituted o-nitrotoluene, such as methyl 4-chloro-2-methyl-3-nitrobenzoate. The Leimgruber-Batcho reaction has been successfully adapted for the synthesis of similarly substituted indoles, including 6-chloro-5-fluoroindole, demonstrating its utility in preparing halogenated indole derivatives. wikipedia.orgnih.gov The reaction conditions, particularly the choice of reducing agent, can be optimized to achieve high yields. clockss.org One-pot modifications of the Leimgruber-Batcho synthesis have also been developed to improve efficiency and reduce reaction times. youtube.com
| Reagent/Condition | Purpose |
| o-Nitrotoluene derivative | Starting material containing the benzene (B151609) ring and the C2 and C3 precursors of the indole ring. |
| N,N-dimethylformamide dimethyl acetal (DMF-DMA) | Forms the enamine intermediate. |
| Pyrrolidine (optional) | Acts as a catalyst to facilitate enamine formation. |
| Reducing agent (e.g., Raney Ni/H₂NNH₂, Pd/C, SnCl₂) | Reduces the nitro group to an amine, initiating cyclization. wikipedia.orgjk-sci.com |
Fischer Indole Synthesis and Related Cyclization Methods
The Fischer indole synthesis is a classic and enduring method for constructing the indole nucleus, involving the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgsciforum.netnumberanalytics.com The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a ucsb.eduucsb.edu-sigmatropic rearrangement, followed by cyclization and elimination of ammonia (B1221849) to yield the indole. nih.govnumberanalytics.com
To synthesize this compound via the Fischer route, a potential starting material would be the phenylhydrazone derived from 4-chloro-5-methoxycarbonyl-phenylhydrazine and a suitable carbonyl compound that can provide the C2 and C3 atoms of the indole ring. The choice of acid catalyst, which can be a Brønsted acid (e.g., HCl, H₂SO₄, PPA) or a Lewis acid (e.g., ZnCl₂, BF₃), is crucial for the success of the reaction. wikipedia.orgnih.gov
The regiochemical outcome of the Fischer synthesis can be influenced by the substituents on the phenylhydrazine ring. In some cases, "abnormal" Fischer indole syntheses have been observed where cyclization occurs at a substituted position, which can be exploited for the synthesis of specific isomers. nih.gov For instance, the Fischer indolization of certain methoxy-substituted phenylhydrazones has been shown to yield chloro-substituted indoles. nih.gov While the Fischer indole synthesis is a powerful tool, it can be limited by the availability of the starting hydrazines and the harsh acidic conditions often required. nih.gov Modern variations, such as the Buchwald modification involving a palladium-catalyzed cross-coupling to form the hydrazone in situ, have expanded the scope of this reaction. sciforum.net
| Reagent/Condition | Purpose |
| Phenylhydrazine derivative | Provides the benzene ring and the N1 atom of the indole. |
| Aldehyde or Ketone | Provides the C2 and C3 atoms of the indole ring. |
| Acid Catalyst (Brønsted or Lewis) | Promotes the cyclization of the phenylhydrazone intermediate. wikipedia.orgnih.gov |
Specific Precursor-Based Syntheses
Synthesis from Methyl 2-chloro-4-methyl-5-nitrobenzoate
The synthesis of this compound can be envisioned from precursors like methyl 2-chloro-4-methyl-5-nitrobenzoate. The synthesis of this precursor would likely start from 4-chloro-2-methyl-5-nitrobenzoic acid, which can be prepared by the nitration of 4-chloro-2-methylbenzoic acid. byjus.com The subsequent esterification would yield the desired methyl ester.
The key step in forming the indole ring from this precursor is a reductive cyclization. The nitro group can be reduced to an amine using various reducing agents. This newly formed amino group can then react with the adjacent methyl group, which needs to be activated, to form the pyrrole (B145914) ring of the indole. This type of cyclization is conceptually related to the Reissert indole synthesis, where an o-nitrobenzyl carbonyl compound undergoes reductive cyclization. nih.gov The specific conditions for activating the methyl group and promoting cyclization would need to be carefully optimized.
Acylation and Reduction Strategies from Methyl 5-chloro-1H-indole-2-carboxylate
An alternative approach involves the functionalization of a pre-formed indole ring. Starting with Methyl 5-chloro-1H-indole-2-carboxylate, the challenge lies in selectively introducing a carboxyl group at the C6 position. Direct carboxylation of the indole ring at C6 is difficult to achieve. A more common strategy is to use a Friedel-Crafts acylation reaction to introduce an acyl group, which can then be further manipulated. byjus.comorganic-chemistry.org
The Friedel-Crafts acylation of indoles typically occurs at the C3 position due to the high electron density of the pyrrole ring. mdpi.com To direct the acylation to the C6 position of Methyl 5-chloro-1H-indole, the more reactive C3 position and the nitrogen atom would likely need to be protected. nih.gov Following protection, a Friedel-Crafts acylation could potentially be directed to the C6 position of the benzene ring. The resulting ketone could then be oxidized to a carboxylic acid, or a related functional group could be introduced that can be converted to a carboxylate. The choice of Lewis acid catalyst and reaction conditions is critical for achieving the desired regioselectivity. organic-chemistry.orgkhanacademy.org
Novel Synthetic Approaches and Green Chemistry Considerations
Modern organic synthesis is increasingly focused on the development of more efficient, sustainable, and environmentally friendly methods. beilstein-journals.org For the synthesis of this compound, several novel approaches and green chemistry principles can be considered.
Catalytic Innovations: The use of novel catalysts, such as gold or other transition metals, can offer new pathways for indole synthesis with high efficiency and selectivity. ucsb.edubeilstein-journals.org Palladium-catalyzed reactions, for instance, have been extensively used for C-H functionalization, which could potentially be applied for the direct carboxylation of the indole ring, although this remains a challenging transformation. nih.govbeilstein-journals.org
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating. sciforum.netnih.govresearchgate.net Many of the classical indole syntheses, including the Fischer and Leimgruber-Batcho reactions, have been successfully adapted to microwave-assisted conditions. nih.govresearchgate.net
Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processes, including improved safety, better heat and mass transfer, and the potential for automation and scale-up. ucsb.eduresearchgate.net The synthesis of functionalized indoles has been demonstrated using flow chemistry, which can be particularly beneficial for reactions involving hazardous reagents or intermediates. ucsb.eduresearchgate.net
Green Solvents and Catalysts: The use of greener solvents, such as water or bio-renewable solvents, and the development of recyclable catalysts are key aspects of green chemistry. beilstein-journals.orgnih.gov For example, solid-supported catalysts or phase-transfer catalysts can simplify product purification and reduce waste. beilstein-journals.org The development of multicomponent reactions, where three or more reactants are combined in a single step to form a complex product, also aligns with the principles of green chemistry by improving atom economy and reducing the number of synthetic steps. researchgate.net
Microwave Irradiation Methods in Indole Carboxylate Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating the synthesis of heterocyclic compounds, including indoles. nih.gov The use of microwave irradiation can dramatically reduce reaction times, improve yields, and often leads to cleaner reaction profiles compared to conventional heating methods. sciforum.net These advantages are attributed to the efficient and uniform heating of the reaction mixture. sciforum.net
While a specific protocol for this compound using microwave heating is not detailed in readily available literature, analogous syntheses of indole carboxylates have been successfully performed. For instance, the synthesis of 2-methyl-1H-indole-3-carboxylate derivatives has been efficiently achieved through a microwave-assisted, palladium-catalyzed intramolecular oxidative coupling of N-aryl enamines. mdpi.com This approach, which involves exposing the reactants to microwave irradiation, can yield the desired indole products in excellent yields (>90%) and with significantly reduced reaction times (e.g., 3 hours) compared to conventional heating (e.g., 16 hours). mdpi.com
The general applicability of microwave assistance has been demonstrated in various classical indole syntheses, such as the Fischer, Madelung, and Bischler-Mohlau reactions, highlighting its potential for the synthesis of a wide array of indole derivatives. nih.gov
| Method | Starting Material | Catalyst System | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|---|
| Conventional Heating | Methyl (Z)-3-((2,4-dimethylphenyl)amino)but-2-enoate | Pd(OAc)₂, Cu(OAc)₂ | DMF | 110 °C | 16 h | 62% |
| Microwave Irradiation | Methyl (Z)-3-((2,4-dimethylphenyl)amino)but-2-enoate | Pd(OAc)₂, Cu(OAc)₂ | DMF | 60 °C | 3 h | 94% |
Copper-Catalyzed Cyclization in Indole Synthesis
Copper catalysis is a cornerstone of modern organic synthesis, offering powerful methods for C-C and C-N bond formation. In the context of indole synthesis, copper-catalyzed reactions, often in conjunction with other transition metals like palladium, are employed to facilitate the key cyclization step. For instance, in syntheses related to indole carboxylates, a copper(II) salt like copper(II) acetate (B1210297) often serves as an oxidant in palladium-catalyzed C-H activation/cyclization sequences. mdpi.com
While a specific copper-catalyzed cyclization for this compound is not prominently documented, the principles can be applied. A plausible strategy would involve an intramolecular cyclization of a suitably substituted aniline (B41778) derivative. The role of the copper catalyst would be to facilitate the oxidative coupling necessary to form the indole ring. The choice of ligands, solvent, and temperature is critical in optimizing the efficiency of the copper-catalyzed process.
| Role | Reagent | Typical Molar Eq. |
|---|---|---|
| Substrate | N-aryl enamine | 1 |
| Catalyst | Palladium Acetate [Pd(OAc)₂] | 0.1 |
| Oxidant | Copper(II) Acetate [Cu(OAc)₂] | 1 |
| Base | Potassium Carbonate (K₂CO₃) | 2.5 |
| Solvent | DMF | - |
Regioselectivity and Stereoselectivity in Synthesis
Regioselectivity is a critical consideration in the synthesis of polysubstituted indoles like this compound. The final substitution pattern is dictated by the inherent reactivity of the indole nucleus and the directing effects of substituents on the precursors. The indole ring is most nucleophilic at the C3 position, but C-H functionalization can be directed to other positions (C2, C4, C5, C6, C7) using specific catalysts and directing groups. acs.orgthieme-connect.com
For the target molecule, achieving the 5-chloro-6-carboxylate substitution pattern typically involves starting with a pre-functionalized benzene ring. For example, a Bartoli or Fischer indole synthesis would utilize a starting material like 4-chloro-3-methoxycarbonyl-nitrobenzene or the corresponding aniline/hydrazine derivative. The cyclization reaction then builds the pyrrole ring onto this pre-existing aromatic core, ensuring the substituents are locked into the desired positions.
Recent advances have demonstrated highly regioselective C-H functionalization on the indole core itself. For example, rhodium(III)-catalyzed reactions can achieve selective C7 substitution, while ruthenium-catalyzed processes can target the C4 position by using a directing group. acs.orgacs.org While these methods are powerful for modifying an existing indole, building the desired substitution pattern from an acyclic precursor often provides a more direct and unambiguous route for a specific isomer like this compound.
Stereoselectivity is not a factor in the synthesis of the aromatic core of this compound as it is an achiral molecule. However, stereoselectivity would become a crucial consideration if chiral centers were to be introduced on side chains or if the indole were part of a larger, chiral molecular assembly.
Structural Analysis and Spectroscopic Characterization in Research
Crystallographic Studies of Indole (B1671886) Ring Systems
While specific crystallographic data for Methyl 5-chloro-1H-indole-6-carboxylate is not widely published, the structural characteristics of the indole ring system are well-documented through X-ray crystallography of analogous compounds. These studies reveal that the indole nucleus is an aromatic, bicyclic system that is essentially planar.
The structure of an indole derivative is defined by specific bond lengths and angles that give rise to its unique geometry. In the case of this compound, the fusion of the benzene (B151609) and pyrrole (B145914) rings creates a rigid scaffold. Intermolecular interactions, particularly hydrogen bonding involving the indole N-H group and the oxygen atom of the carboxylate, are expected to play a significant role in its crystal lattice packing. This N-H group can act as a hydrogen bond donor, while the carbonyl oxygen is a potential acceptor, leading to the formation of chains or dimeric structures in the solid state. The precise orientation of the methyl carboxylate group relative to the indole ring would be a key feature determined by a definitive crystal structure analysis.
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the connectivity and chemical environment of atoms.
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. For this compound, both ¹H and ¹³C NMR provide unique insights.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton in the molecule. The indole N-H proton typically appears as a broad singlet at a downfield chemical shift (δ > 10 ppm). The aromatic protons on the indole ring would resonate in the aromatic region (δ 7.0-8.5 ppm), with their specific shifts and coupling patterns determined by the substitution pattern. The two aromatic protons on the benzene portion of the ring would likely appear as singlets due to their para-relationship. The protons of the methyl group of the ester function would be observed as a sharp singlet, typically around δ 3.9 ppm.
¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon atoms. Key signals would include the carbonyl carbon of the ester group (δ ~167 ppm), and multiple signals in the aromatic region (δ 100-140 ppm) corresponding to the eight carbons of the indole ring. The carbon of the methyl ester would appear at a more upfield position (δ ~53 ppm). The specific chemical shifts are influenced by the electron-withdrawing effects of the chlorine atom and the ester group.
Table 1: Predicted NMR Spectral Data for this compound
| Analysis | Predicted Chemical Shift (δ ppm) | Signal Description |
|---|---|---|
| ¹H NMR | >10.0 | Broad singlet (Indole N-H) |
| ~7.0-8.5 | Multiplets/Singlets (Aromatic C-H) | |
| ~3.9 | Singlet (Ester -OCH₃) | |
| ¹³C NMR | ~167 | Carbonyl (C=O) |
| ~100-140 | Aromatic (Indole Ring Carbons) |
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (molecular formula C₁₀H₈ClNO₂), the molecular weight is 209.63 g/mol .
MS: In a standard mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 209. A characteristic isotopic pattern for chlorine would also be present: an (M+2)⁺ peak at m/z 211 with an intensity approximately one-third of the molecular ion peak, corresponding to the natural abundance of the ³⁷Cl isotope.
HRESI-MS: High-Resolution Electrospray Ionization Mass Spectrometry provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula. The calculated exact mass for the protonated molecule [M+H]⁺ is a key confirmatory data point.
LC-MS: Liquid Chromatography-Mass Spectrometry combines the separation power of HPLC with the detection capabilities of mass spectrometry. This technique is invaluable for confirming the presence and identity of the target compound in a complex mixture, such as during reaction monitoring or the analysis of compound libraries. nih.gov
Table 2: Expected Mass Spectrometry Data for this compound
| Technique | Ion | Expected m/z |
|---|---|---|
| MS (EI) | [M]⁺ | 209 |
| [M+2]⁺ | 211 |
| HRESI-MS | [M+H]⁺ | 210.0265 |
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Carboxylates, in particular, have strong, characteristic IR absorptions. uni-muenchen.de
The IR spectrum of this compound is expected to display several key absorption bands. A medium-to-sharp band around 3300-3400 cm⁻¹ would correspond to the N-H stretching vibration of the indole ring. The most prominent peak would likely be the C=O stretching vibration of the ester group, appearing in the range of 1700-1720 cm⁻¹. Other significant absorptions would include C-O stretching for the ester, aromatic C=C and C-H stretching, and a C-Cl stretching vibration in the lower frequency region (fingerprint region).
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |
|---|---|---|
| Indole N-H | Stretch | 3300 - 3400 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Ester C=O | Stretch | 1700 - 1720 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| Ester C-O | Stretch | 1100 - 1300 |
Purity Assessment Methodologies
Ensuring the purity of a compound is essential for obtaining reliable data in subsequent biological or chemical assays.
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity of non-volatile organic compounds. For indole derivatives like this compound, a reversed-phase HPLC method is typically employed.
This method involves a non-polar stationary phase (e.g., a C18 column) and a polar mobile phase. A common mobile phase would be a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., trifluoroacetic acid) to ensure sharp peak shapes. The compound is detected as it elutes from the column, typically using a UV detector set at a wavelength where the indole ring strongly absorbs light (e.g., 254 nm). The purity is determined by integrating the area of the product peak relative to the total area of all observed peaks. For instance, a closely related compound, 6-Chloro-1-methyl-1H-indole, shows a retention time of 8.2 minutes on a C18 column with an acetonitrile/water mobile phase.
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a fundamental analytical technique frequently employed in synthetic chemistry for the qualitative monitoring of reactions, identification of compounds, and determination of their purity. In the context of research involving this compound, TLC serves as a rapid and efficient method to track the progress of its synthesis and subsequent reactions.
Detailed research findings indicate that the analysis of this compound and its related reaction intermediates is routinely performed using silica (B1680970) gel plates. acs.orgnih.govgoogle.comnih.govuni-muenchen.de Specifically, researchers have utilized TLC plates composed of Silica gel 60 F254 on aluminum sheets. acs.orgnih.govnih.govuni-muenchen.de The 'F254' designation signifies that the stationary phase is impregnated with a fluorescent indicator that allows for the visualization of spots under ultraviolet (UV) light at a wavelength of 254 nm. acs.orgnih.govnih.govuni-muenchen.de This method is particularly useful for aromatic and conjugated compounds like indole derivatives, which absorb UV light and appear as dark spots on the fluorescent background.
In studies detailing the synthesis of 5-chloro-1H-indole-6-carboxylic acid from this compound, TLC was the primary method for monitoring the conversion. acs.orgnih.gov The reaction's progress was observed by the disappearance of the starting material's spot (the methyl ester) and the appearance of the product's spot (the carboxylic acid). Similarly, the synthesis of this compound itself from its precursors was monitored using this technique. acs.orgnih.gov
While specific retardation factor (R_f_) values for this compound are not consistently reported across the literature, the choice of the mobile phase, or eluent system, is critical for achieving clear separation. The polarity of the eluent is adjusted to control the movement of the compounds up the TLC plate. For indole derivatives, mixtures of a non-polar solvent like isohexane or hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297) are common. acs.orggoogle.com For instance, in the purification of a related Boc-protected indole derivative, a gradient of 0-50% ethyl acetate in isohexane was used for flash column chromatography, a technique for which TLC is the standard preliminary analytical tool. google.com For another related compound, 6-chloro-1-methyl-1H-indole, a mobile phase of 70:30 ethyl acetate:hexane has been noted for TLC analysis.
The general procedure for the TLC analysis as described in the literature involves applying a small sample of the reaction mixture onto the baseline of the silica gel plate. The plate is then placed in a sealed chamber containing the eluent. As the solvent front moves up the plate by capillary action, the components of the sample are separated based on their differential partitioning between the stationary and mobile phases. After development, the plate is dried and visualized under UV light. acs.orgnih.govnih.govuni-muenchen.de For compounds that are not UV-active or for enhanced visualization, specific chemical stains like ninhydrin (B49086) or Ehrlich's reagent can also be used. uni-muenchen.de
The following table summarizes the typical conditions for TLC analysis as reported in research involving this compound and related compounds.
| Parameter | Description | Reference(s) |
| Stationary Phase | TLC Silica gel 60 F254 aluminum sheets; Merck Type 60 F 254 silica gel | acs.orgnih.govgoogle.comnih.gov |
| Mobile Phase (Eluent) | Gradient of iso-hexane to Ethyl Acetate (EtOAc) is commonly used for purification, implying its use in TLC analysis. A 70:30 EtOAc:hexane system is noted for a related chloro-indole derivative. | acs.orggoogle.com |
| Visualization | Ultraviolet (UV) light at 254 nm. | acs.orgnih.govnih.govuni-muenchen.de |
| Application | Monitoring the progress of synthesis and hydrolysis reactions. | acs.orgnih.gov |
Biological and Pharmacological Research Applications
Anticancer and Antiproliferative Activity Studies
Derivatives built upon the 5-chloro-indole scaffold have demonstrated significant potential as anticancer agents. These compounds target key pathways and proteins that are fundamental to cancer cell growth, survival, and proliferation.
The indole (B1671886) nucleus is a recognized pharmacophore in the design of tyrosine kinase inhibitors. tandfonline.com Kinase activation is a critical component of cell signaling pathways that are often dysregulated in cancer, making inhibitors of kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) a major focus of anticancer drug development. nih.govmdpi.com
Derivatives of 5-chloro-indole-2-carboxylate have been synthesized and identified as potent dual inhibitors of both wild-type and mutant forms of EGFR, such as EGFRT790M, which is associated with resistance to some cancer therapies. nih.govmdpi.com For instance, certain 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide derivatives showed excellent inhibitory activity against EGFRT790M, with IC₅₀ values comparable to the approved drug Osimertinib. tandfonline.com Specifically, compounds designated as 5f and 5g had IC₅₀ values of 9.5 ± 2 nM and 11.9 ± 3 nM, respectively, against the mutant kinase. tandfonline.com
The VEGFR-2 signaling pathway is crucial for angiogenesis, the process of forming new blood vessels that supply tumors with essential nutrients. dovepress.com The indole structure is a key feature in many clinically approved VEGFR-2 inhibitors like Sunitinib and Anlotinib. nih.gov Research has shown that various heterocyclic compounds, including indole derivatives, can effectively inhibit VEGFR-2. nih.gov For example, a series of piperazinylquinoxaline-based derivatives demonstrated VEGFR-2 inhibition with IC₅₀ values in the sub-micromolar range, from 0.19 to 0.60 μM. dovepress.com
Beyond inhibiting specific kinases, 5-chloro-indole derivatives have been shown to directly impact cancer cell survival by reducing viability and inducing programmed cell death (apoptosis). Cell viability assays on normal human cell lines, such as the mammary gland epithelial cell line MCF-10A, indicated that many of these compounds are not cytotoxic to non-cancerous cells. tandfonline.com However, they potently reduce the viability of cancer cells. For example, indole-2-carboxylate (B1230498) derivatives 3b and 3e demonstrated a high capacity to decrease the viability of the LOX-IMVI melanoma cell line, with IC₅₀ values of 1.12 µM and 0.96 µM, respectively. nih.gov
The induction of apoptosis is a key mechanism for their anticancer effect. Studies on the human pancreatic cancer cell line (Panc-1) revealed that the most potent compounds from a synthesized series significantly modulated proteins involved in the apoptotic cascade. tandfonline.com Specifically, compounds 5f and 5g were found to elevate the levels of pro-apoptotic proteins. They increased the expression of Caspase-8 by 25-fold and 23-fold, respectively, compared to untreated cells. tandfonline.com Furthermore, these compounds induced the pro-apoptotic protein Bax by 37- and 36-fold, respectively. tandfonline.com
Table 1: Effect of 5-Chloro-Indole Derivatives on Apoptotic Markers in Panc-1 Cells
| Compound | Caspase-8 Level (ng/mL) | Fold Increase vs. Control (Caspase-8) | Bax Level (pg/mL) | Fold Increase vs. Control (Bax) |
|---|---|---|---|---|
| Control | N/A | 1 | N/A | 1 |
| 5f | 2.10 | 25 | 305 | 37 |
| 5g | 1.97 | 23 | 299 | 36 |
| Staurosporine (Reference) | 1.75 | N/A | 276 | 33 |
Data sourced from a study on 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides. tandfonline.com
The antiproliferative activity of compounds derived from the 5-chloro-indole scaffold has been evaluated across a diverse panel of human cancer cell lines. The results demonstrate broad efficacy against various cancer types.
Table 2: Antiproliferative Activity of Selected 5-Chloro-Indole Derivatives
| Compound Series | Cancer Cell Line | Measurement | Value |
|---|---|---|---|
| Indole-2-carboxylates | LOX-IMVI (Melanoma) | IC₅₀ | 0.96 µM (for compound 3e) |
| Indole-2-carboxylates | LOX-IMVI (Melanoma) | IC₅₀ | 1.12 µM (for compound 3b) |
| Indole-2-carboxamides | A-549, MCF-7, Panc-1, HT-29 | GI₅₀ | 29 nM (for compound 5f) |
| DVL Inhibitors | HCT116 (Colon) | EC₅₀ | 7.1 µM (for compound (S)-1) |
IC₅₀/EC₅₀/GI₅₀ values represent the concentration required to inhibit 50% of cell viability, effect, or growth, respectively. tandfonline.comnih.govnih.gov
Modulation of Specific Biological Targets
Beyond cancer research, the 5-chloro-1H-indole-6-carboxylate scaffold has been instrumental in developing modulators for other significant biological targets, including nuclear receptors and cannabinoid receptors.
The nuclear receptor Nurr1 is a critical transcription factor for the development and maintenance of midbrain dopamine (B1211576) neurons, making it a promising therapeutic target for neurodegenerative conditions like Parkinson's disease. nih.gov Promoting Nurr1 activity through agonist compounds may offer neuroprotective benefits. nih.gov
Research into Nurr1 agonists led to the exploration of a 5-chloroindole-6-carboxamide scaffold, which is a direct amide derivative of Methyl 5-chloro-1H-indole-6-carboxylate. nih.gov By coupling 5-chloroindole-6-carboxylic acid with various amines, a series of compounds were synthesized and evaluated for their ability to activate Nurr1. nih.gov This systematic approach demonstrated that specific bicyclic substituents attached to the carboxamide scaffold could enhance potency and activation efficacy, leading to the induction of neuroprotective gene expression. nih.gov This line of research highlights the utility of the 5-chloro-indole-6-carboxylate core in designing molecules with potential disease-modifying effects in neurodegeneration. nih.govnih.gov
The Cannabinoid Receptor 1 (CB1) is a G protein-coupled receptor primarily known for mediating the effects of cannabinoids. Allosteric modulators, which bind to a site on the receptor distinct from the primary (orthosteric) site, offer a novel way to fine-tune receptor signaling. nih.gov This approach can potentially avoid the adverse effects associated with direct-acting antagonists. nih.gov
A series of indole-2-carboxamide derivatives, including compounds with a 5-chloro-indole core such as Org 27569 , have been identified as allosteric modulators of the CB1 receptor. nih.gov In binding assays, these compounds were found to significantly increase the binding of a CB1 receptor agonist, which is indicative of positive allosteric modulation. nih.gov This suggests that these molecules bind to an allosteric site on the CB1 receptor, inducing a conformational change that enhances the ability of the primary agonist to bind. nih.gov This research opens avenues for developing new classes of therapeutics for conditions where CB1 receptor modulation is desired.
Enzyme Inhibition Studies (e.g., HIV-1 Reverse Transcriptase)
Derivatives of indole, including chlorinated forms, have been a subject of interest in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs). Research into compounds structurally related to this compound has shown potential for inhibiting HIV-1 reverse transcriptase, a critical enzyme for viral replication. For instance, the compound 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide demonstrated potent inhibition of the HIV-1 RT enzyme in in-vitro assays. nih.gov This particular derivative was found to be effective against both wild-type HIV-1 and strains with common NNRTI resistance mutations, such as K103N and Y181C. nih.gov The exploration of such indole-based structures is driven by the need for new antiviral agents that can overcome existing drug resistance. nih.govmdpi.com The core indole scaffold is seen as a viable starting point for the synthesis of novel inhibitors. acs.org
Inhibition of Efflux Pumps (e.g., NorA)
Efflux pumps are a primary defense mechanism in bacteria, contributing significantly to antibiotic resistance by expelling therapeutic agents from the cell. The NorA efflux pump in Staphylococcus aureus is a well-studied example, responsible for resistance to substances like fluoroquinolones. nih.govfrontiersin.org Research has shown that certain indole derivatives can act as efflux pump inhibitors (EPIs), restoring the efficacy of antibiotics. nih.gov One study identified an indole derivative, SMJ-5, as a potent inhibitor of the NorA efflux pump. nih.gov This inhibition was demonstrated by an increased accumulation of ethidium (B1194527) bromide and norfloxacin (B1679917) within norA-overexpressing S. aureus. nih.gov The combination of SMJ-5 with ciprofloxacin (B1669076) not only enhanced the bactericidal activity against S. aureus but also aided in the eradication of biofilms. nih.gov These findings highlight the potential of indole-based compounds to act as adjuvants in antibiotic therapy, combating resistance by targeting efflux mechanisms. nih.govnih.govresearchgate.net
Antimicrobial and Antifungal Investigations
Indole derivatives have been investigated for their intrinsic antibacterial properties. Studies have demonstrated that certain substituted indoles exhibit activity against a range of bacterial pathogens. For example, 5-methylindole (B121678) has shown bactericidal effects against both Gram-positive bacteria, such as Staphylococcus aureus and Enterococcus faecalis, and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. nih.gov Furthermore, combinatorial biocatalysis has been used to synthesize indole trimers, some of which displayed significant antibacterial activity against Gram-positive organisms. nih.gov A compound derived from 6-chloroindole (B17816) was found to be effective against S. aureus and even more so against Bacillus anthracis. nih.gov This suggests that the nature and position of substitutions on the indole ring are crucial for determining the spectrum and potency of antibacterial action.
Table 1: Antibacterial Activity of a 6-chloroindole derivative
| Organism | MIC (µg/ml) |
| S. aureus | 3.1 |
| B. anthracis | 1.56 |
This table is based on data for a tryptanthrin-like compound derived from 6-chloroindole as reported in related research. nih.gov
The potential of indole derivatives extends to antifungal applications, particularly against opportunistic pathogens like Candida albicans. nih.gov This yeast is a common cause of fungal infections, and the rise of drug-resistant strains necessitates the discovery of new antifungal agents. nih.gov Research into related compounds, such as the β-carboline alkaloid methylaervine, has demonstrated notable activity against C. albicans, with minimum inhibitory concentrations (MICs) indicating its potential. nih.gov The mechanism of such compounds can be multi-targeted, affecting biofilm formation, cell structure, and intracellular functions. nih.gov While direct studies on this compound are specific, the broader class of indole-containing molecules shows promise in the development of novel antifungal therapies.
Other Pharmacological Activities
The indole nucleus is a key structural component in a variety of neuroactive compounds. Research into the pharmacological potential of indole derivatives has included investigations into their effects on the central nervous system. While specific data on the anticonvulsant activity of this compound is not detailed in the provided context, the general class of indole derivatives has been explored for such properties. The structural similarity of the indole core to endogenous neurochemicals like serotonin (B10506) has prompted research into its potential for modulating neuronal excitability.
Antiviral Activity (e.g., anti-HIV, Dengue virus)
While direct studies on the antiviral properties of this compound are not extensively documented, the broader class of chloro-substituted indole derivatives has demonstrated significant potential in antiviral research. The indole scaffold itself is recognized as a key pharmacophore in the development of antiviral agents. nih.gov
Research into compounds with similar structural features has shown promising results. For instance, a study identified an indole-type compound through virtual screening that exhibited an inhibitory effect on the replication cycle of the Dengue virus (DENV-2). nih.gov Treatment with this compound at a concentration of 50 µM resulted in a 70% reduction in the expression of the viral NS5 protein and a 1.7-fold decrease in viral RNA. nih.gov This suggests that indole derivatives can interfere with viral replication and translation.
Furthermore, derivatives of indole have been investigated for their activity against the Human Immunodeficiency Virus (HIV). For example, a compound featuring a cyclopropyl (B3062369) phenyl motif at the indole 2-position has shown good anti-HIV-1 activity with an EC50 value of 3.58 μM. nih.gov The strategic placement of substituents on the indole ring appears critical for antiviral potency.
In the context of coronaviruses, a derivative named 5-chloropyridin-3-yl-1h-indole-4-carboxylate (AMND) has been shown to suppress the replication of the SARS-CoV-2 virus. researchgate.net These findings collectively suggest that the 5-chloro-indole moiety is a valuable structural component for the design of novel antiviral agents.
Antioxidant Activity
The antioxidant potential of indole derivatives is a subject of ongoing research, with the indole nucleus itself being a key contributor to this activity. The ability of the indole nitrogen to donate a hydrogen atom is a critical factor in the radical scavenging properties of these compounds. nih.govresearchgate.net
Studies on various substituted indoles have highlighted their capacity to counteract oxidative stress. For example, a series of C-3 substituted indole derivatives were synthesized and evaluated for their antioxidant properties. nih.govresearchgate.net One derivative, in particular, containing a pyrrolidinedithiocarbamate moiety, was found to be a potent radical scavenger and a reducer of Fe³⁺ to Fe²⁺. nih.govresearchgate.net This activity is attributed to a likely hydrogen and electron transfer mechanism. nih.govresearchgate.net
Similarly, research on 2-phenyl-1H-indoles has demonstrated significant antioxidant activity in DPPH and superoxide (B77818) radical scavenging assays. epa.gov Specifically, a 6-fluoro analogue showed inhibition comparable to the standard antioxidant, melatonin. epa.gov While direct data for this compound is not available, the presence of the indole core suggests it may possess antioxidant properties, which would be influenced by the chloro and methyl carboxylate substituents.
Anti-inflammatory Applications
Indole compounds have been implicated in the modulation of inflammatory responses. The gut microbiota can produce indole derivatives from tryptophan, which in turn can influence mucosal integrity and immunity. nih.gov For instance, indole-3-carboxylate (B1236618) has been shown to affect the expression of pro-inflammatory cytokines in chicken models. nih.gov
The development of novel anti-inflammatory agents has also explored the indole scaffold. A manganese-catalyzed synthesis has been used to create indole-cyclohexene hybrids, which have shown potential anti-inflammatory activities. This highlights the utility of the indole core in designing compounds that can mitigate inflammation.
Furthermore, many non-steroidal anti-inflammatory drugs (NSAIDs) are carboxylic acids. nih.gov The presence of the carboxylate group in this compound, combined with the indole nucleus, suggests a potential for anti-inflammatory effects, although this requires experimental validation.
Antimalarial and Antitubercular Potential
The 5-chloro-indole scaffold has been identified as a crucial element for potent antimalarial and antitubercular activity in several classes of compounds.
In the realm of antimalarial research, the optimization of indole-2-carboxamides has revealed that the 5-chloro substitution is highly favorable for antiplasmodial activity against Plasmodium falciparum. acs.org This substitution provided a good balance of potency and a favorable selectivity index. acs.org While other substitutions at the 5-position, such as fluoro and methoxy, led to a significant loss of potency, the chloro-substituted analogues demonstrated strong activity. acs.org
The following table summarizes the antiplasmodial activity of some 5-substituted indole-2-carboxamide derivatives against the 3D7 strain of P. falciparum.
| Compound | 5-Substituent | Pf3D7-IC50 (μM) |
| 6e | -F | 8.8 |
| 6d | -OCH3 | >10 |
| 6a | -Cl | Not specified, but noted for its potent combination of properties |
| Unsubstituted | -H | 8.3 |
| Data sourced from a study on indole-2-carboxamides optimization for antiplasmodial activity. nih.gov |
For antitubercular applications, research on novel indole-2-carboxamide analogues as inhibitors of the Mycobacterium tuberculosis MmpL3 transporter has shown that lipophilic groups at the 5-position of the indole ring, such as chloro and methyl, enhance activity. rsc.org Specifically, a 5-chloro substituted indole-2-carboxamide (compound 8e ) exhibited a minimum inhibitory concentration (MIC) of 2.80 μM against the drug-sensitive H37Rv strain of M. tuberculosis. rsc.org This was a two-fold increase in activity compared to a 5-methoxy analogue. rsc.org
Below is a table showing the antitubercular activity of selected 5-substituted indole-2-carboxamide analogues.
| Compound | 5-Substituent | MIC (μM) against M. tb H37Rv |
| 8c | -OCH3 | Not specified, but used as a comparator |
| 8d | -CH3 | 2.97 |
| 8e | -Cl | 2.80 |
| Data from a study on the design and synthesis of novel indole-2-carboxamides as antitubercular agents. rsc.org |
These findings strongly suggest that this compound, containing the key 5-chloro-indole moiety, is a promising candidate for further investigation in the development of new antimalarial and antitubercular drugs.
Structure Activity Relationship Sar Studies and Molecular Modeling
Impact of Substituents on Biological Activity
The nature and position of various substituents on the indole (B1671886) ring system are determinant factors for the biological activity of this class of compounds.
The presence and location of halogen atoms and other electron-withdrawing groups on the indole scaffold are critical for modulating the biological activity of Methyl 5-chloro-1H-indole-6-carboxylate and its analogs. The chlorine atom at the C5 position, for instance, enhances the molecule's lipophilicity, which may lead to improved membrane permeability .
SAR studies on related indole derivatives have provided further insights. For example, in a series of kinase inhibitors, replacing a chloro substituent with fluorine resulted in a significant decrease or complete loss of activity, whereas a bromine substitution slightly enhanced inhibition but reduced selectivity against related kinases nih.gov. This highlights that the specific type of halogen is as crucial as its position. Furthermore, the fluorescence of indole derivatives has been observed to decrease with an increase in the electronegativity of their substituents, a property that can be relevant in the development of fluorescent probes researchgate.net. In the context of developing Nurr1 agonists, the introduction of chloro substituents at the C6 or C7 positions of a related indole scaffold was found to diminish or abolish the desired agonistic activity, underscoring the sensitivity of the biological target to the placement of electron-withdrawing groups nih.gov.
Table 1: Impact of Halogen Substitution on Kinase Inhibition nih.gov
| Halogen at Position 10 | DYRK1A Inhibition | Selectivity vs. DYRK2 |
|---|---|---|
| Chlorine (Cl) | Baseline | Baseline |
| Fluorine (F) | Weaker / Inactive | - |
This table is based on data for 11H-indolo[3,2-c]quinoline-6-carboxylic acid derivatives, illustrating the principle of halogen impact.
Modifications involving alkyl chains and amino groups are pivotal in fine-tuning the pharmacological profile of indole-6-carboxylate derivatives. In the development of Nurr1 ligands based on a 5-chloro-1H-indole-6-carboxamide scaffold, methylation of the indole nitrogen had minimal impact on binding affinity but resulted in a fivefold decrease in cellular potency nih.govacs.org.
Further modifications, such as the reduction of an amide linker to a secondary amine, were tolerated within the scaffold but offered no improvement in affinity or potency nih.govacs.org. In contrast, studies on indole-2-carboxamides as antitubercular agents revealed that bulky aliphatic groups, like a cyclooctyl substituent, were effective, while smaller cyclic structures were not well-tolerated nih.gov. This suggests that the spatial arrangement and size of alkyl groups are critical for interaction with the target. The nature of substituents on the indole/benzofuran moiety is also crucial for activity, with one study showing a clear preference order for different groups nih.gov. These findings collectively indicate that the effects of alkyl and amino substitutions are highly dependent on the specific scaffold and the biological target.
Computational Chemistry and Molecular Docking
Computational methods are indispensable tools for understanding and predicting the behavior of molecules like this compound at the atomic level.
Molecular docking simulations have been instrumental in elucidating the potential binding modes of derivatives of 5-chloro-1H-indole-6-carboxylic acid. In the pursuit of Nurr1 agonists, docking scores for a virtual library of analogs varied significantly, which enabled the rational selection of the most promising candidates for synthesis nih.gov. These computational models help distinguish between potentially active and inactive designs before committing to resource-intensive chemical synthesis nih.gov.
Similarly, for a series of indole-2-carboxylic acid derivatives designed as HIV-1 integrase inhibitors, molecular docking predicted their binding affinity and interactions. These studies suggested that a C6 halogenated benzene (B151609) ring could effectively engage with viral DNA through π–π stacking interactions, providing a structural basis for the observed activity rsc.org. Docking has also been successfully applied to predict the interactions of indole-6-carboxylic acid derivatives with the kinase domains of EGFR and VEGFR-2 nih.gov, as well as for designing potential GSK-3β inhibitors sciencescholar.usresearchgate.netneliti.com.
Table 2: Examples of Molecular Docking Applications for Indole Carboxylates
| Compound Class | Target | Key Predicted Interaction | Reference |
|---|---|---|---|
| 5-chloro-1H-indole-6-carboxamide analogs | Nurr1 | Addressing the DHI pocket | nih.gov |
| Indole-2-carboxylic acid derivatives | HIV-1 Integrase | π–π stacking with viral DNA | rsc.org |
| Indole-6-carboxylic acid derivatives | EGFR/VEGFR-2 | Binding to kinase domains | nih.gov |
QSAR studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for this compound were not found in the reviewed literature, studies on related indole derivatives demonstrate the utility of this approach. For instance, QSAR models have been developed to predict the inhibitory activity of substituted indoles against the enzyme isoprenylcysteine carboxyl methyltransferase (Icmt) ijpsi.org.
In this particular study, various computational methods were employed, including Principal Components Analysis (PCA), Multiple Linear Regression (MLR), and Artificial Neural Networks (ANN). The ANN model proved to be the most effective in predicting the biological activity of the compounds ijpsi.org. Such models are invaluable for prioritizing the synthesis of new derivatives with potentially enhanced activity.
Design Principles for Enhanced Efficacy and Selectivity
The cumulative knowledge gained from SAR, molecular docking, and QSAR studies informs the rational design of new chemical entities with improved therapeutic properties. A key principle is the iterative process of design, synthesis, and testing, guided by computational and structural insights.
Research aimed at developing Nurr1 agonists has shown that the 5-chloro-1H-indole-6-carboxamide scaffold is a versatile and accessible starting point for creating ligands that bind to the ligand-binding domain surface nih.govacs.org. A systematic exploration of this scaffold led to the identification of ligands with high affinity by strategically modifying various positions of the molecule nih.gov. Similarly, in the development of selective DYRK1A kinase inhibitors, structural modifications of a parent indolo[3,2-c]quinoline-6-carboxylic acid scaffold led to the design of derivatives with significantly improved potency and selectivity nih.gov. These examples underscore the principle that a deep understanding of the SAR and the target's binding site is fundamental to designing molecules with enhanced efficacy and a lower propensity for off-target effects nih.govnih.govnih.govnih.gov.
Optimization of Allosteric Parameters
Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site of the endogenous ligand. This binding induces a conformational change in the receptor, which in turn modulates the affinity and/or efficacy of the orthosteric ligand. researchgate.net The indole nucleus is a known scaffold for allosteric modulators of various receptors. For instance, 5-chloroindole (B142107) has been identified as a potent positive allosteric modulator (PAM) of the 5-HT3 receptor. researchgate.net
For "this compound," the substituents on the indole ring—the chloro group at position 5 and the methyl carboxylate group at position 6—are critical determinants of its allosteric potential.
The 5-Chloro Substituent: The presence of a halogen at the C5 position of the indole ring has been shown to be beneficial for the allosteric modulatory activity in other indole series. For example, in a series of 1H-indole-2-carboxamides designed as CB1 receptor allosteric modulators, the inclusion of a chloro or fluoro group at the C5 position enhanced the modulatory potency. nih.gov This suggests that the electron-withdrawing nature and the size of the chlorine atom at this position can contribute favorably to the binding affinity at an allosteric site.
The 6-Methyl Carboxylate Group: The methyl carboxylate group at the C6 position introduces a potential hydrogen bond acceptor (the carbonyl oxygen) and a lipophilic methyl group. The precise impact of this group on allosteric modulation would depend on the specific topology of the target protein's allosteric binding pocket. Molecular modeling studies, such as docking simulations, would be essential to predict the orientation of this substituent and its potential interactions with amino acid residues.
The optimization of allosteric parameters for a compound like "this compound" would involve synthesizing and testing a series of analogs with modifications at these positions. The data from these studies would help in building a comprehensive SAR model.
Table 1: Hypothetical SAR Data for Allosteric Modulation
| Compound | R1 (Position 5) | R2 (Position 6) | Allosteric Modulatory Activity (EC50, µM) |
| 1 | H | H | >100 |
| 2 | Cl | H | 50 |
| 3 | H | COOCH3 | 75 |
| 4 | Cl | COOCH3 | 10 |
| 5 | F | COOCH3 | 15 |
| 6 | Br | COOCH3 | 25 |
| 7 | Cl | COOH | 12 |
| 8 | Cl | CONH2 | 18 |
Note: This table is a hypothetical representation to illustrate the principles of SAR and is not based on actual experimental data for "this compound."
Ligand-Based and Structure-Based Drug Design
Both ligand-based and structure-based drug design are powerful computational strategies used in drug discovery to identify and optimize new drug candidates. nih.gov
Ligand-Based Drug Design:
This approach is employed when the three-dimensional structure of the biological target is unknown. nih.gov It relies on the knowledge of molecules that are known to bind to the target. The fundamental principle is that molecules with similar structures are likely to have similar biological activities. mdpi.com
For "this compound," a ligand-based approach would involve:
Pharmacophore Modeling: Identifying the key chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) of a set of known active indole-based allosteric modulators. This creates a 3D map of the essential features required for biological activity. The pharmacophore model for "this compound" would likely include the indole nitrogen as a hydrogen bond donor, the chloro group as a hydrophobic/halogen bond feature, and the ester group as a hydrogen bond acceptor.
Quantitative Structure-Activity Relationship (QSAR): Developing a mathematical model that correlates the chemical properties of a series of indole derivatives with their biological activities. This model can then be used to predict the activity of novel, unsynthesized compounds.
Structure-Based Drug Design:
This method relies on the known 3D structure of the target protein, typically determined through X-ray crystallography or NMR spectroscopy. nih.gov If the structure of the target for "this compound" were available, structure-based design would involve:
Molecular Docking: Simulating the binding of "this compound" into the allosteric binding site of the target protein. This would provide insights into its binding mode, orientation, and key interactions with specific amino acid residues. For instance, docking might reveal that the 5-chloro group fits into a hydrophobic pocket, while the 6-methyl carboxylate forms a hydrogen bond with a serine or threonine residue.
De Novo Design: Using the empty binding pocket of the target protein to design a completely new molecule that is predicted to have high affinity and selectivity.
The integration of both ligand-based and structure-based approaches often leads to the most successful drug design campaigns. Initial insights from a pharmacophore model can guide the selection of compounds for screening, and if a target structure becomes available, docking and other structure-based methods can be used for further optimization.
Advanced Research Avenues and Future Directions
Development of Prodrugs and Targeted Delivery Systems
The development of prodrugs—inactive or less active precursors that are metabolized into active drugs in the body—is a key strategy to improve the pharmacokinetic and pharmacodynamic properties of a compound. The ester functional group in Methyl 5-chloro-1H-indole-6-carboxylate is an ideal chemical handle for creating esterase-activated prodrugs. This approach can enhance solubility, increase metabolic stability, and improve cell permeability.
Targeted delivery systems aim to concentrate a therapeutic agent at the site of action, minimizing off-target effects. The indole (B1671886) scaffold can be conjugated to targeting moieties such as peptides, antibodies, or other small molecules that have a high affinity for specific cell surface receptors, particularly those overexpressed in cancer cells. For instance, indole-2-carboxamides have been coupled with the antiviral drug rimantadine, demonstrating a strategy of hybridizing molecules to potentially target specific cellular machinery or synergize effects. nih.gov While direct research on prodrugs of this compound is not extensively published, the principles are well-established for related structures, suggesting its potential as a substrate for such modifications.
Combinatorial Chemistry and High-Throughput Screening in Indole Derivative Discovery
Modern drug discovery heavily relies on the synthesis and evaluation of large numbers of compounds to identify new therapeutic leads. youtube.com Combinatorial chemistry is a powerful technique for rapidly generating vast libraries of related compounds from a common chemical scaffold. youtube.comcapes.gov.br this compound is an excellent candidate for combinatorial library synthesis. Its structure offers several points of diversity; for example, the indole nitrogen can be alkylated or acylated, and the methyl ester can be converted into a wide variety of amides or other ester derivatives through reactions with a library of amines or alcohols. nih.govacs.org
Once a chemical library is synthesized, high-throughput screening (HCS) or high-content screening is employed to rapidly assess the biological activity of thousands of compounds against a specific target or cellular phenotype. acs.org For example, a library of indole derivatives can be screened for anti-cancer activity, with hits identified based on their ability to inhibit cell growth or induce apoptosis. acs.org This combination of combinatorial synthesis and high-throughput screening significantly accelerates the discovery of novel indole derivatives with therapeutic potential, starting from a versatile building block like this compound. nih.gov
Exploration of Multi-Targeting Indole Derivatives
Complex diseases like cancer often involve the dysregulation of multiple signaling pathways. mdpi.com Consequently, there is growing interest in developing multi-targeting or dual-targeting agents that can inhibit two or more key biological targets simultaneously. mdpi.com The indole scaffold has proven to be particularly effective for designing such molecules. mdpi.com
Researchers have successfully developed indole derivatives that act as dual inhibitors for various target combinations. For example, a study on 5-chloro-indole-2-carboxylate derivatives—structurally related to the title compound—yielded potent dual inhibitors of the cancer-related kinases EGFRT790M and BRAFV600E. mdpi.com Other research has produced indole-chalcone derivatives that dually inhibit tubulin polymerization and thioredoxin reductase (TrxR), and indole-based compounds that show dual inhibition of Bcl-2 and Mcl-1 proteins, which are critical for regulating apoptosis. mdpi.com Anlotinib, an approved oral drug, is a multi-target tyrosine kinase inhibitor built upon an indole core. nih.govmdpi.com These successes underscore the potential of using this compound as a foundational structure for creating novel multi-target agents.
| Compound Class | Targets | Example IC50/Ki Values | Reference |
|---|---|---|---|
| 5-Chloro-indole-2-carboxylates | EGFRT790M / BRAFV600E | IC50 = 0.08 µM (EGFR), 0.06 µM (BRAF) for one derivative | mdpi.com |
| Indole-Chalcone Derivatives | Tubulin / TrxR | IC50 = 0.81 µM (Tubulin), 3.728 µM (TrxR) | mdpi.com |
| Indole Scaffold Derivatives | Bcl-2 / Mcl-1 | Ki = 0.41 µM (Bcl-2), 0.41 µM (Mcl-1) | mdpi.com |
| Novel Indole Derivatives | LSD1 | IC50 = 0.050 µM | mdpi.com |
Clinical Translational Research Potential
The ultimate goal of medicinal chemistry research is the translation of promising compounds from the laboratory to clinical use. The indole scaffold has a strong track record of clinical success, forming the core of numerous FDA-approved drugs for cancer and other diseases. researchgate.net Marketed drugs such as Sunitinib (a multi-targeted receptor tyrosine kinase inhibitor) and Osimertinib (an EGFR inhibitor) are prominent examples of indole-based therapeutics. nih.govmdpi.comnih.gov
The journey from a lead compound to a clinical candidate involves extensive preclinical evaluation, including in vitro studies on cancer cell lines and in vivo studies in animal models. Research on derivatives of indole-6-carboxylate has already demonstrated significant anti-proliferative activity and receptor tyrosine kinase inhibition in preclinical models. nih.gov Furthermore, derivatives of 5-chloro-indole have shown potent activity against key cancer pathways. mdpi.com This body of evidence suggests a clear path for the translational development of novel compounds derived from this compound. The established success of other indole-based drugs provides a strong rationale for its potential to yield future clinical candidates for treating challenging diseases like cancer. nih.govnih.gov
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Methyl 5-chloro-1H-indole-6-carboxylate, and how do reaction conditions influence yield?
- Methodology : A common approach involves formylation or carboxylation of indole derivatives. For example, coupling 5-chloroindole with methyl chloroformate under reflux in anhydrous conditions (e.g., acetic acid as a solvent) can yield the target compound. Temperature control (80–100°C) and catalyst selection (e.g., Lewis acids) are critical for avoiding side products like N-alkylated derivatives .
- Data Consideration : Monitor reaction progress via TLC or HPLC. Typical yields range from 60–75%, but impurities may arise from incomplete chlorination or esterification.
Q. How can the purity and structural identity of this compound be validated?
- Characterization Techniques :
- X-ray crystallography : Use SHELXL for refinement to resolve bond lengths and angles, particularly for confirming the chloro and ester group positions .
- NMR : Key signals include a singlet for the methyl ester (~3.9 ppm) and aromatic protons in the indole ring (6.5–8.0 ppm). Discrepancies in integration ratios may indicate residual solvents or byproducts.
- Mass Spectrometry : Expect a molecular ion peak at m/z 209.6 (CHClNO) .
Q. What are the stability and storage requirements for this compound?
- Stability : The compound is stable under inert atmospheres (N or Ar) at –20°C. Degradation occurs via hydrolysis of the ester group in humid conditions, forming 5-chloro-1H-indole-6-carboxylic acid .
- Storage Recommendations : Store in amber vials with desiccants (e.g., silica gel) to minimize moisture exposure. Avoid prolonged exposure to light .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data and computational modeling results for this compound?
- Case Study : If NMR suggests a planar indole ring but DFT calculations predict slight non-planarity, cross-validate with X-ray data. SHELXL refinement can confirm the dihedral angles between the indole ring and ester group .
- Troubleshooting : Discrepancies often arise from solvent effects in NMR or incomplete basis sets in DFT. Re-run calculations with higher-level theory (e.g., B3LYP/6-311++G**) and compare with crystallographic data .
Q. What strategies optimize the regioselective synthesis of this compound to minimize byproducts?
- Experimental Design :
- Catalyst Screening : Test Pd(OAc) or CuI for directing chlorination to the 5-position.
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance electrophilic substitution at the 6-position.
- Temperature Gradients : Lower temperatures (0–25°C) reduce dimerization side reactions .
- Data Analysis : Use GC-MS to quantify byproducts like 5,6-dichloro derivatives or N-methylated indoles.
Q. How does this compound interact with biological targets, and what computational tools predict its binding affinity?
- Methodology :
- Molecular Docking : Use AutoDock Vina to simulate interactions with enzymes (e.g., cytochrome P450). The chloro group may occupy hydrophobic pockets, while the ester moiety participates in hydrogen bonding .
- SAR Studies : Compare with analogs like Methyl 5-methoxy-indole-6-carboxylate to assess electronic effects on bioactivity .
Q. What safety protocols are essential when handling this compound in high-throughput screening?
- Risk Mitigation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
